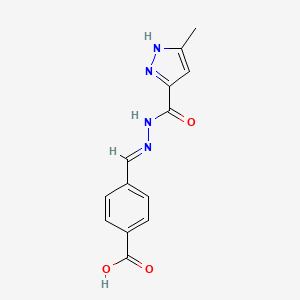
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid is a complex organic compound with the molecular formula C13H12N4O3 It is a derivative of benzoic acid, featuring a pyrazole ring and a carbohydrazonoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-methyl-1H-pyrazole-5-carboxylic acid, which is then reacted with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is subsequently coupled with 4-carboxybenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized benzoic acid derivatives .
Applications De Recherche Scientifique
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carbohydrazonoyl group may also play a role in binding to biological molecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- 4-(2-((3-(4-Methylphenyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- 4-(2-((3-(2-Thienyl)-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
Uniqueness
What sets 4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid apart from similar compounds is its specific substitution pattern on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H12N4O3 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C13H12N4O3/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(5-3-9)13(19)20/h2-7H,1H3,(H,15,16)(H,17,18)(H,19,20)/b14-7+ |
Clé InChI |
HZWNOJSOAKKNMU-VGOFMYFVSA-N |
SMILES isomérique |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11689431.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689432.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689434.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689437.png)
![3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11689458.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689467.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)
![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)
